![molecular formula C21H24N4O3S B10867543 2-{[5-(3,5-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B10867543.png)
2-{[5-(3,5-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound, with the chemical formula C19H21N5O4S , belongs to the class of acetamides . It features a triazole ring, a sulfanyl group, and aromatic substituents. Let’s explore its properties and applications.
Vorbereitungsmethoden
Synthetic Routes::
- Condensation Reaction :
- The compound can be synthesized through a condensation reaction between 4-amino-5-(3,5-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol and 4-methoxyphenylacetyl chloride .
- The reaction typically occurs in an organic solvent (e.g., dichloromethane or acetonitrile) with a base (such as triethylamine) as a catalyst.
- The product is then isolated and purified.
- Industrial Production :
- Industrial-scale production methods may involve variations of the above synthetic route.
- Optimization for yield, purity, and cost-effectiveness is crucial.
Analyse Chemischer Reaktionen
Reactions::
- Oxidation : The compound can undergo oxidation reactions, leading to the formation of various oxidation products.
- Reduction : Reduction reactions can yield different derivatives.
- Substitution : Substitution reactions at the triazole ring or aromatic substituents are possible.
- Oxidation : Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
- Reduction : Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
- Substitution : Various halogenating agents (e.g., bromine, chlorine) or nucleophilic substitution reagents.
- Oxidation: Oxidized derivatives with modified functional groups.
- Reduction: Reduced forms with altered properties.
- Substitution: Substituted compounds with different substituents.
Wissenschaftliche Forschungsanwendungen
- Chemistry : Used as a building block in the synthesis of more complex molecules.
- Biology : Investigated for potential biological activities (e.g., enzyme inhibition, receptor binding).
- Medicine : Studied for pharmacological effects (e.g., antimicrobial, anticancer).
- Industry : May find applications in materials science or as intermediates in drug development.
Wirkmechanismus
- The compound likely interacts with specific molecular targets (e.g., enzymes, receptors) through non-covalent interactions.
- Further studies are needed to elucidate its precise mechanism.
Vergleich Mit ähnlichen Verbindungen
- Unique Features : Highlight its distinct properties compared to other acetamides.
- Similar Compounds : Explore related compounds, such as N-(3,5-dimethoxyphenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide , 2-{[4-(2,5-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide , and N-(3,5-dimethoxyphenyl)-2-{[4-(4-methylphenyl)-5-(4-chloro-2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide .
Eigenschaften
Molekularformel |
C21H24N4O3S |
|---|---|
Molekulargewicht |
412.5 g/mol |
IUPAC-Name |
2-[[5-(3,5-dimethoxyphenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C21H24N4O3S/c1-5-25-20(15-10-17(27-3)12-18(11-15)28-4)23-24-21(25)29-13-19(26)22-16-8-6-14(2)7-9-16/h6-12H,5,13H2,1-4H3,(H,22,26) |
InChI-Schlüssel |
PYEJDMCRCNXAPB-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C)C3=CC(=CC(=C3)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 2-({[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B10867468.png)
![2-bromo-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide](/img/structure/B10867473.png)
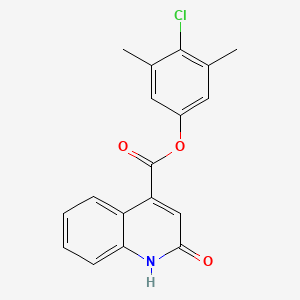

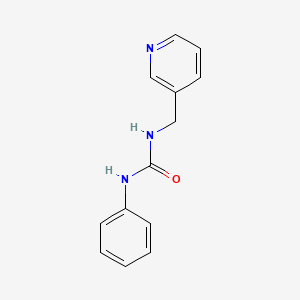

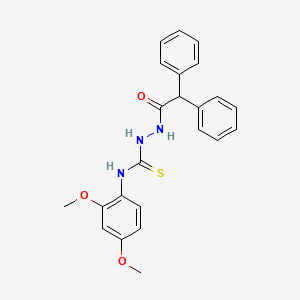
![(2E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]ethanoic acid](/img/structure/B10867509.png)

![2-{1-[8,9-Dimethyl-7-(3-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]-3-methylbutyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B10867520.png)
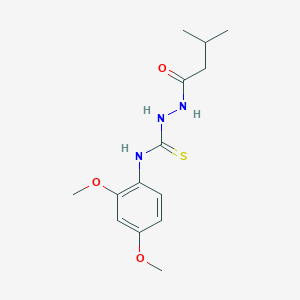
![N,7-bis(furan-2-ylmethyl)-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B10867532.png)
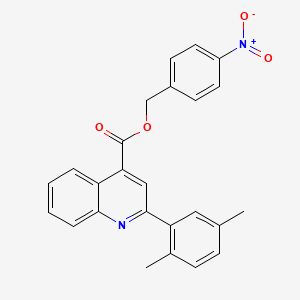
![methyl 4-({[(5-ethyl-4-methyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B10867545.png)
